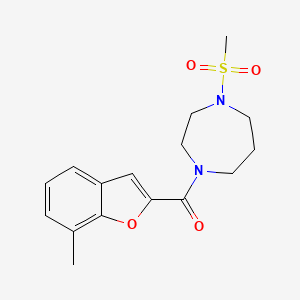![molecular formula C18H22N2O B7535399 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone](/img/structure/B7535399.png)
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is not fully understood. However, it is thought to act on the central nervous system by modulating neurotransmitter levels. Specifically, it may increase the levels of serotonin and norepinephrine, which are known to play a role in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce levels of stress hormones, such as cortisol, in animal models. It may also have anti-inflammatory effects, which could make it useful in the treatment of conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is that it has been well-studied in animal models, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop effective treatments based on this compound.
Orientations Futures
There are several future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of depression and anxiety disorders. Additionally, it may have potential as a pain reliever or anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to develop effective treatments based on it.
In conclusion, 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone is a promising compound with potential therapeutic applications. Its synthesis method has been well-established, and it has been studied for its anxiolytic, antidepressant, and anti-inflammatory effects. While more research is needed to fully understand its mechanism of action and develop effective treatments, this compound shows great promise for the future.
Méthodes De Synthèse
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been described in the literature. The most common method involves the reaction of 4-phenylpiperazine with bicyclo[2.2.1]hept-5-en-2-one in the presence of a catalyst. The yield of this reaction is typically high, making this method a viable option for large-scale production.
Applications De Recherche Scientifique
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone has been studied for its potential use in the treatment of various disorders. One study found that this compound has anxiolytic effects in animal models of anxiety. Another study showed that it has potential as an antidepressant. Additionally, it has been studied for its potential use in the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(17-13-14-6-7-15(17)12-14)20-10-8-19(9-11-20)16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIHTPPEWXZMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24832042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Bicyclo[2.2.1]hept-5-enyl-(4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)
![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B7535354.png)
![N-(4-pyridin-3-yl-1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535366.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)
![1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea](/img/structure/B7535408.png)
